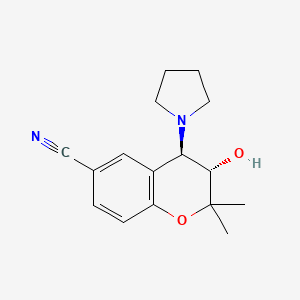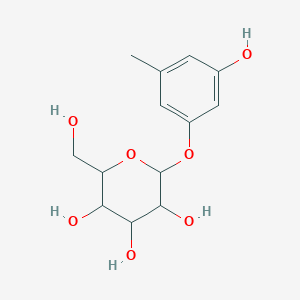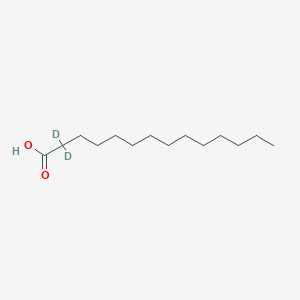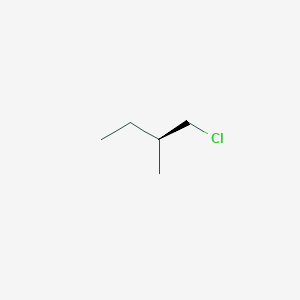
(S)-(+)-1-Chloro-2-methylbutane
Vue d'ensemble
Description
(S)-(+)-1-Chloro-2-methylbutane is an organic compound belonging to the class of halogenated alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image, and it exists in two enantiomeric forms. The (S)-(+)-enantiomer is the specific form of interest here. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-(+)-1-Chloro-2-methylbutane can be synthesized through several methods. One common method involves the chlorination of 2-methylbutanol. This reaction typically uses thionyl chloride or phosphorus trichloride as the chlorinating agents under controlled conditions to ensure the formation of the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(+)-1-Chloro-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions typically occur under mild to moderate conditions.
Elimination: Strong bases like potassium tert-butoxide are often used to induce elimination reactions.
Oxidation and Reduction: Reagents such as potassium permanganate or lithium aluminum hydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile.
Elimination: The major product is 2-methyl-1-butene.
Oxidation and Reduction: These reactions can yield various products, including alcohols and alkenes.
Applications De Recherche Scientifique
(S)-(+)-1-Chloro-2-methylbutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is used in studies involving chiral molecules and their interactions with biological systems.
Mécanisme D'action
The mechanism of action of (S)-(+)-1-Chloro-2-methylbutane involves its interaction with various molecular targets depending on the reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming a double bond. The specific pathways and molecular targets vary based on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(-)-1-Chloro-2-methylbutane: The enantiomer of (S)-(+)-1-Chloro-2-methylbutane with similar chemical properties but different optical activity.
1-Chloro-2-methylpropane: A structural isomer with different reactivity and applications.
1-Chloro-3-methylbutane: Another structural isomer with distinct chemical behavior.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to different interactions in chiral environments compared to its enantiomer and structural isomers. This makes it valuable in applications requiring specific enantiomeric forms, such as in pharmaceuticals and asymmetric synthesis.
Propriétés
IUPAC Name |
(2S)-1-chloro-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAKWOFEHSYKSI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40560-29-0 | |
| Record name | (S)-(+)-1-Chloro-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



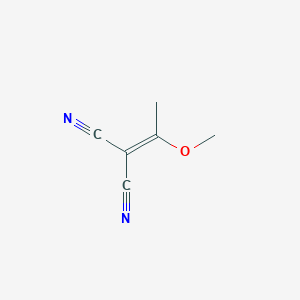
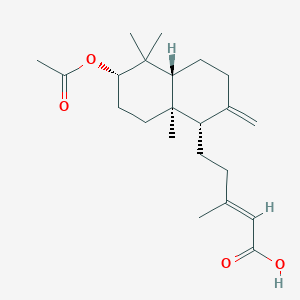
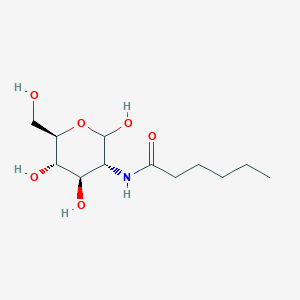

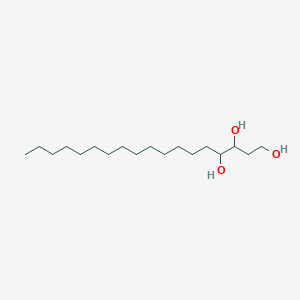
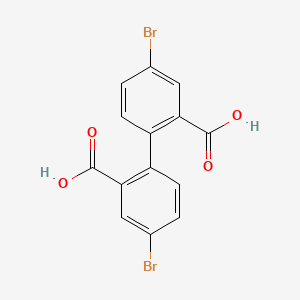

![[(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B1631618.png)
